molecular formula C14H17FN2O3 B15233697 Tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine-1-carboxylate

Tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine-1-carboxylate

Cat. No.: B15233697
M. Wt: 280.29 g/mol
InChI Key: NJCCFKPONNZCOM-UHFFFAOYSA-N
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Description

Tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine-1-carboxylate is a fluorinated imidazolidine derivative characterized by a tert-butyl carbamate group at the 1-position, a 3-fluorophenyl substituent at the 5-position, and a ketone moiety at the 2-position. Its structural features, including the electron-withdrawing fluorine atom and the rigid imidazolidine ring, influence its reactivity, solubility, and binding affinity in biological systems .

Properties

Molecular Formula

C14H17FN2O3

Molecular Weight

280.29 g/mol

IUPAC Name

tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine-1-carboxylate

InChI

InChI=1S/C14H17FN2O3/c1-14(2,3)20-13(19)17-11(8-16-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,18)

InChI Key

NJCCFKPONNZCOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CNC1=O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine-1-carboxylate typically involves the reaction of tert-butyl isocyanate with 3-fluorophenyl-2-oxoimidazolidine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds for Comparison:

Tert-butyl (2S,5S)-2-(tert-butyl)-3-methyl-4-oxo-5-(2,3,5,6-tetrafluorobenzyl)-imidazolidine-1-carboxylate (): Features a tetrafluorobenzyl group at the 5-position, an additional tert-butyl group at the 2-position, and a methyl group at the 3-position. Higher fluorination increases lipophilicity and may enhance blood-brain barrier penetration compared to the mono-fluorinated analog .

5-(3-Fluorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 330646-49-6; ):

  • Replaces the imidazolidine ring with a triazole-thione core.
  • The thione group enhances metal-binding capacity, making it suitable for catalytic or chelation applications .

The phosphoryl group improves solubility in polar solvents and may act as a prodrug moiety .

Structural Comparison Table:

Compound Name Core Structure Key Substituents Molecular Formula
Tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine-1-carboxylate Imidazolidine-2-one 3-Fluorophenyl, tert-butyl ester C₁₄H₁₇FN₂O₃ (estimated)
Tert-butyl (2S,5S)-2-(tert-butyl)-3-methyl-4-oxo-5-(tetrafluorobenzyl)-imidazolidine-1-carboxylate Imidazolidine-4-one 2,3,5,6-Tetrafluorobenzyl, 2-tert-butyl, 3-methyl C₂₂H₂₇F₄N₂O₃
5-(3-Fluorophenyl)-4-phenyl-1,2,4-triazole-3-thione Triazole-thione 3-Fluorophenyl, phenyl, thione C₁₅H₁₁FN₄S
Bromo-phosphoryl imidazolidine derivative () Imidazolidine-4-one 3-Bromo-5-(diethoxyphosphoryl)methyl, 2-tert-butyl, 3-methyl C₂₅H₄₀BrN₂O₆P

Physicochemical and Spectroscopic Properties

  • 13C-NMR Data :

    • Imidazolidine derivatives (e.g., ) show characteristic signals at δC 160–166 ppm for heterocyclic carbons, while tert-butyl groups resonate near δC 28–30 ppm .
    • The triazole-thione analog exhibits a distinct thione carbon signal at δC 166–168 ppm, absent in the oxoimidazolidine derivatives .
  • Lipophilicity :

    • Increased fluorination (e.g., tetrafluorobenzyl analog) correlates with higher logP values, enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

Tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈F₃N₃O₄
  • Molecular Weight : 393.5 g/mol
  • IUPAC Name : tert-butyl N-[1-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]piperidin-3-yl]carbamate

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its pharmacological effects and mechanisms of action.

Antimicrobial Activity

Research has indicated that compounds similar to Tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 2 to 16 µg/mL, indicating potent activity against resistant strains .

Anticancer Potential

In vitro studies have demonstrated that this compound and its analogs possess anticancer properties. For example, compounds in this class have shown the ability to induce apoptosis in cancer cell lines through mechanisms involving DNA fragmentation and cell cycle arrest. The IC50 values for apoptosis induction were reported in the micromolar range, highlighting their potential as therapeutic agents in oncology .

Synergistic Effects with Other Drugs

The compound has been evaluated for its synergistic effects when combined with other antimicrobial agents. Studies have shown enhanced efficacy against resistant bacterial strains when Tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine is used in conjunction with antibiotics like oxacillin and tetracycline. The fractional inhibitory concentration index (FICI) confirmed these synergistic interactions, suggesting that this compound could be a valuable adjunct in antibiotic therapy .

The synthesis of Tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine involves several steps, including the formation of key intermediates through reactions such as N-chlorination and subsequent coupling with piperidine derivatives. The detailed synthetic pathway includes:

  • Formation of Imidazolidine Core : Starting from N-chloroformylimidazolidinone, reactions are conducted under controlled conditions to yield the desired imidazolidine structure.
  • Fluorination : Introduction of the fluorophenyl group is achieved through electrophilic aromatic substitution.
  • Carbamate Formation : Final steps involve carbamate formation to yield the tert-butyl ester.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA (MIC: 2-16 µg/mL)
AnticancerInduces apoptosis in cancer cell lines
Synergistic EffectsEnhanced activity with antibiotics

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of Tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine against various bacterial strains, including MRSA. The results indicated a significant reduction in bacterial load when treated with this compound, supporting its use as a potential therapeutic agent.

Case Study 2: Cancer Cell Apoptosis

Another investigation focused on the anticancer properties of related compounds, demonstrating that treatment led to increased rates of apoptosis in breast cancer cell lines. Flow cytometry analysis revealed that treated cells exhibited characteristic markers of apoptosis, including externalization of phosphatidylserine and activation of caspases.

Q & A

Q. What are the common synthetic routes for tert-butyl 5-(3-fluorophenyl)-2-oxoimidazolidine-1-carboxylate?

Synthesis typically involves a multi-step approach:

Nucleophilic substitution : React a halogenated precursor (e.g., 3-fluorophenyl bromide) with tert-butyl carbamate in tetrahydrofuran (THF) using triethylamine as a base at 0–5°C to form the intermediate.

Cyclization : Treat the intermediate with carbonyldiimidazole (CDI) or phosgene equivalents to construct the 2-oxoimidazolidine ring.

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane 1:4) followed by recrystallization from dichloromethane/hexane.
Key considerations: Maintain anhydrous conditions, stoichiometric control of fluorophenyl derivatives, and monitor reaction progress via TLC (Rf ≈ 0.3 in ethyl acetate/hexane 1:3) .

Q. How is the molecular structure of this compound confirmed?

Structural elucidation employs:

  • X-ray crystallography : Refine single-crystal data using SHELX software to determine bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople coordinates for imidazolidine conformation) .
  • NMR spectroscopy : Analyze 1^1H and 13^13C spectra for diagnostic signals (e.g., tert-butyl at δ ~1.4 ppm, fluorophenyl aromatic protons at δ 6.8–7.4 ppm).
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS (expected [M+H]+^+ at m/z 296.12) .

Q. What purification methods optimize yield and purity?

  • Column chromatography : Use silica gel with gradient elution (ethyl acetate/hexane 10–30%) to separate regioisomers.
  • Recrystallization : Dissolve crude product in minimal dichloromethane and layer with hexane for slow crystallization.
  • HPLC : Employ reverse-phase C18 columns (acetonitrile/water 60:40) for ≥98% purity validation .

Advanced Research Questions

Q. How can discrepancies in reaction yields under varying catalytic conditions be resolved?

Contradictions in yields (e.g., 45% vs. 68%) arise from:

  • Solvent polarity : THF (ε = 7.6) vs. DMF (ε = 36.7) alters reaction kinetics.
  • Catalyst loading : Triethylamine (5 mol%) vs. DMAP (2 mol%) impacts nucleophilicity.
  • Temperature : Cyclization at 0°C vs. 25°C affects ring-closure efficiency.
    Resolution: Perform design of experiments (DoE) to identify critical factors. Use ANOVA to statistically validate optimal conditions (e.g., THF, 5 mol% triethylamine, 0°C) .

Q. What computational methods model the compound’s conformational dynamics?

  • Density Functional Theory (DFT) : Calculate energy-minimized structures (B3LYP/6-31G*) to predict imidazolidine ring puckering (amplitude q=0.25q = 0.25 Å, phase ϕ=30\phi = 30^\circ).
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess stability.
  • Docking studies : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina .

Q. How can biological interactions with enzymatic targets be systematically studied?

Enzymatic assays : Measure IC50_{50} against serine hydrolases using fluorogenic substrates (e.g., 4-nitrophenyl acetate).

Surface Plasmon Resonance (SPR) : Determine binding kinetics (konk_{on}, koffk_{off}) with immobilized protein targets.

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
Example: A 2025 study reported Kd_d = 12.3 µM for inhibition of trypsin-like proteases, validated via SPR .

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